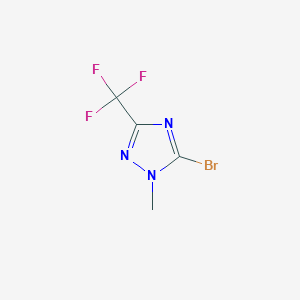

5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

Description

5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 1559067-55-8) is a heterocyclic compound with the molecular formula C₄H₃BrF₃N₃ and a molecular weight of 229.99–230 g/mol . It exists as an off-white to yellow solid, typically with a purity of 95% . The compound features a 1,2,4-triazole core substituted with bromine (at position 5), methyl (at position 1), and trifluoromethyl (at position 3) groups. These substituents confer unique electronic and steric properties, making it a valuable building block in agrochemical and pharmaceutical research .

Properties

IUPAC Name |

5-bromo-1-methyl-3-(trifluoromethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF3N3/c1-11-3(5)9-2(10-11)4(6,7)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJZTZADIAJBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-1-methyl-1H-1,2,4-triazole with trifluoromethylating agents. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the formation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) or cesium carbonate (Cs2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl or alkyne-linked triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Research has demonstrated that derivatives of triazole compounds exhibit potent antifungal properties. For instance, 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole has been investigated for its efficacy against various fungal strains. A study indicated that modifications in the triazole ring could enhance antifungal activity, making it a valuable candidate for developing new antifungal agents .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of diverse functional groups, facilitating the development of new drugs with improved therapeutic profiles. For example, it is utilized in synthesizing pyroxasulfone, a herbicide effective against a wide range of weeds .

Agricultural Applications

Herbicide Development

this compound has been identified as a precursor in the synthesis of herbicides like pyroxasulfone. This herbicide operates by inhibiting seed germination and root growth in target plants, proving effective against resistant weed species. The compound's trifluoromethyl group enhances its biological activity and stability in agricultural formulations .

Chemical Synthesis

Synthetic Pathways

The compound is also pivotal in various chemical synthesis pathways. Its bromine atom provides a site for nucleophilic substitution reactions, making it useful in synthesizing more complex molecules. The ability to form stable intermediates allows chemists to explore a range of synthetic strategies that can lead to novel compounds with desirable properties .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antifungal Efficacy

A study published in a peer-reviewed journal evaluated the antifungal activity of several triazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Candida species, highlighting its potential as a lead compound for further development .

Case Study 2: Herbicide Formulation

In agricultural research, this compound was incorporated into formulations aimed at controlling resistant weed populations. Field trials demonstrated enhanced efficacy compared to traditional herbicides, supporting its use as an essential component in modern herbicide development .

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Substituent Effects on Physicochemical Properties

- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher electronegativity enhance electrophilic reactivity and metabolic stability compared to chlorine .

- Trifluoromethyl (CF₃) vs. Methylthio (SCH₃) : The CF₃ group increases lipophilicity and resistance to oxidative degradation, whereas SCH₃ may introduce sulfur-mediated toxicity .

- Methyl Group (N1) : The N1-methyl group in the target compound prevents tautomerism, stabilizing the triazole ring and simplifying synthesis .

Biological Activity

5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a synthetic compound with diverse applications in medicinal and agricultural chemistry. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C4H4BrF3N3

- Molecular Weight : 201.99 g/mol

- CAS Number : 16681-72-4

Synthesis Methods

The synthesis of this compound typically involves the cyclization of precursors under specific conditions. A common method includes the reaction of 5-bromo-1-methyl-1H-1,2,4-triazole with trifluoromethylating agents using solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide. The optimization of these methods aims to maximize yield and purity while minimizing environmental impact.

Medicinal Chemistry Applications

This compound has shown promise in various medicinal applications:

- Enzyme Inhibition : It acts as a potential inhibitor for specific enzymes, including those involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit the DprE1 enzyme associated with Mycobacterium tuberculosis, showcasing IC50 values that indicate significant biological activity .

Agrochemical Applications

The compound is also explored for its role in developing agrochemicals:

- Pesticides and Herbicides : Its structural properties make it suitable for creating effective pesticides and herbicides. The trifluoromethyl group enhances the compound's lipophilicity and stability, which are desirable traits in agrochemical formulations.

The mechanism by which this compound exerts its biological effects often involves:

- Target Binding : The compound binds to specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to altered metabolic processes within cells .

Study on DprE1 Inhibition

A recent study focused on the design and synthesis of triazole derivatives aimed at inhibiting the DprE1 enzyme. The findings highlighted that compounds derived from triazoles exhibited significant antimycobacterial activity with IC50 values below 6 μg/mL. This underscores the potential of this compound as a lead compound in tuberculosis treatment research .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are effective for preparing 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of a pre-functionalized triazole core or condensation of hydrazine derivatives with trifluoroacetamidine precursors has been reported . Optimization involves:

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm bromine/trifluoromethyl groups. For example, the trifluoromethyl group exhibits distinct F NMR signals .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (229.99 g/mol) and isotopic patterns for bromine .

- FTIR : Stretching frequencies for C-Br (~560 cm) and C-F (~1150–1250 cm) validate functional groups .

- HPLC : Reverse-phase chromatography monitors purity, with C18 columns and acetonitrile/water mobile phases .

Q. How do substituent positions on the triazole ring influence physicochemical properties?

The bromine atom at position 5 enhances electrophilicity, enabling cross-coupling reactions, while the trifluoromethyl group at position 3 increases lipophilicity and metabolic stability . Systematic substitution studies (e.g., replacing bromine with chlorine) reveal impacts on solubility and reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Crystallographic Validation : Use SHELXL or ORTEP-III to resolve structural ambiguities (e.g., tautomerism or rotational conformers) that may affect bioactivity interpretations .

- Comparative Assays : Replicate studies under standardized conditions (e.g., antifungal assays against Candida albicans with positive controls like triadimefon) to validate activity claims .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to target enzymes like cytochrome P450 or COX-2 .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. For example, lower HOMO energies correlate with oxidative stability in triazoles .

- QSAR Modeling : Train models on datasets of triazole derivatives to identify substituents favoring antifungal or anti-inflammatory activity .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., fungal lanosterol 14α-demethylase) to prioritize synthetic targets .

Q. What experimental approaches elucidate reaction mechanisms for triazole functionalization?

- Isotopic Labeling : Use N-labeled intermediates to track nitrogen migration during cyclization .

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps (e.g., bromine substitution vs. ring closure) .

- Trapping Intermediates : Quench reactions at partial conversion to isolate and characterize transient species (e.g., amidrazones) .

Q. How can crystallographic data address challenges in structural refinement for halogenated triazoles?

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands resolve challenges from crystal twinning, common in brominated compounds .

- Hydrogen Bonding Networks : ORTEP-3 visualizes intermolecular interactions (e.g., Br···F contacts) that stabilize crystal packing .

Methodological Notes

- Synthetic Reproducibility : Document moisture-sensitive steps (e.g., handling trifluoromethyl reagents under inert gas) to ensure consistency .

- Data Validation : Cross-reference melting points and spectral data with literature (e.g., CAS 1559067-55-8) to confirm compound identity .

- Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to aid community troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.